molecular formula C9H11B B1281032 1-(Bromomethyl)-2-ethylbenzene CAS No. 57825-29-3

1-(Bromomethyl)-2-ethylbenzene

Cat. No. B1281032
CAS RN: 57825-29-3
M. Wt: 199.09 g/mol
InChI Key: MLOYGHJCLXLZTL-UHFFFAOYSA-N
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Description

Bromomethyl compounds are organic compounds that contain a bromomethyl group (CH2Br). They are often used as reagents in various chemical reactions .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the bromination of a precursor molecule. The bromination process can be complex and requires careful control of conditions for optimal results .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds generally consists of a carbon backbone with a bromomethyl group attached. The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

Bromomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo substitution reactions with nucleophiles, providing a method for introducing a variety of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. Some general properties include being colorless liquids with lachrymatory (tear-producing) properties .

Scientific Research Applications

Synthesis of Block Copolymers

The compound can be used in the synthesis of block copolymers. For instance, it has been used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

Intermediate for Organic Synthesis

“1-(Bromomethyl)-2-ethylbenzene” is employed as an intermediate for organic synthesis . It plays a crucial role in the formation of various organic compounds.

Pharmaceutical Applications

This compound is also used in the pharmaceutical industry. It serves as an intermediate in the synthesis of various pharmaceutical compounds .

Synthesis of Cyclopropanes

“1-(Bromomethyl)-2-ethylbenzene” has been used in the synthesis of cyclopropanes. Cyclopropanes are three-membered carbon rings that are used in various chemical reactions.

Synthesis of Heterocycles

This compound is also used in the synthesis of heterocycles. Heterocycles are cyclic compounds that contain atoms of at least two different elements.

Alkylating Agent in Peptide Synthesis

“1-(Bromomethyl)-2-ethylbenzene” has been used as an alkylating agent in peptide synthesis. Alkylation is a process where an alkyl group is transferred from one molecule to another.

7. Reagent in the Synthesis of Amides It has also been used as a reagent in the synthesis of amides. Amides are organic compounds that contain a carbonyl group linked to a nitrogen atom.

8. Catalyst for the Synthesis of Polymers “1-(Bromomethyl)-2-ethylbenzene” has been employed in controlled radical polymerization of styrene . It acts as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Safety and Hazards

Bromomethyl compounds can be hazardous. They are often toxic and can cause severe burns and eye damage. They may also be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(bromomethyl)-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOYGHJCLXLZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481562
Record name 1-(BROMOMETHYL)-2-ETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-ethylbenzene

CAS RN

57825-29-3
Record name 1-(BROMOMETHYL)-2-ETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-ethyl-phenyl)-methanol (3 g, 22 mmol) in ether (10 mL) at 0° C. was added a solution of PBr3 (2.18 g, 8.1 mmol) in ether (3 mL). The reaction mixture was warmed to r.t for 45 minutes and cooled to 0° C. The reaction mixture was treated with 50% aqueous KOH (15 mL) and separated. The organic layer was dried with KOH pellets and concentrated to give 3.9 g of 1-bromomethyl-2-ethyl-benzene.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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